![molecular formula C22H15N3O5 B11708831 3-hydroxy-N'-{(E)-[5-(3-nitrophenyl)-2-furyl]methylidene}-2-naphthohydrazide](/img/structure/B11708831.png)
3-hydroxy-N'-{(E)-[5-(3-nitrophenyl)-2-furyl]methylidene}-2-naphthohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-hydroxy-N’-{(E)-[5-(3-nitrophenyl)-2-furyl]methylidene}-2-naphthohydrazide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a naphthohydrazide core, a nitrophenyl group, and a furan ring, which contribute to its distinct chemical behavior and reactivity.
Métodos De Preparación
The synthesis of 3-hydroxy-N’-{(E)-[5-(3-nitrophenyl)-2-furyl]methylidene}-2-naphthohydrazide typically involves the condensation reaction between 3-hydroxy-2-naphthohydrazide and an appropriate aldehyde derivative. The reaction is usually carried out under controlled conditions, such as refluxing in ethanol or another suitable solvent, to ensure the formation of the desired product. Industrial production methods may involve scaling up this synthetic route, optimizing reaction conditions, and employing purification techniques like recrystallization to obtain high-purity compounds .
Análisis De Reacciones Químicas
3-hydroxy-N’-{(E)-[5-(3-nitrophenyl)-2-furyl]methylidene}-2-naphthohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups under appropriate conditions.
Condensation: It can participate in further condensation reactions with other aldehydes or ketones to form more complex structures
Aplicaciones Científicas De Investigación
3-hydroxy-N’-{(E)-[5-(3-nitrophenyl)-2-furyl]methylidene}-2-naphthohydrazide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and as a potential probe for detecting specific biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.
Industry: It can be used in the development of new materials with specific properties, such as sensors or catalysts for industrial processes
Mecanismo De Acción
The mechanism of action of 3-hydroxy-N’-{(E)-[5-(3-nitrophenyl)-2-furyl]methylidene}-2-naphthohydrazide involves its interaction with molecular targets through various pathways. The compound’s functional groups allow it to form hydrogen bonds, π-π interactions, and other non-covalent interactions with target molecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to specific biological effects .
Comparación Con Compuestos Similares
Similar compounds to 3-hydroxy-N’-{(E)-[5-(3-nitrophenyl)-2-furyl]methylidene}-2-naphthohydrazide include other naphthohydrazide derivatives and nitrophenyl-containing compounds. These compounds share structural similarities but may differ in their reactivity, stability, and specific applications. For example:
3-hydroxy-N’-[(E)-(2-nitrophenyl)methylidene]-2-naphthohydrazide: Similar in structure but with a different position of the nitro group, leading to variations in reactivity and applications.
3-hydroxy-N’-[(E)-(5-methyl-2-furyl)methylidene]-2-naphthohydrazide:
Propiedades
Fórmula molecular |
C22H15N3O5 |
|---|---|
Peso molecular |
401.4 g/mol |
Nombre IUPAC |
3-hydroxy-N-[(E)-[5-(3-nitrophenyl)furan-2-yl]methylideneamino]naphthalene-2-carboxamide |
InChI |
InChI=1S/C22H15N3O5/c26-20-12-15-5-2-1-4-14(15)11-19(20)22(27)24-23-13-18-8-9-21(30-18)16-6-3-7-17(10-16)25(28)29/h1-13,26H,(H,24,27)/b23-13+ |
Clave InChI |
ISYDQXPLWDHLSC-YDZHTSKRSA-N |
SMILES isomérico |
C1=CC=C2C=C(C(=CC2=C1)C(=O)N/N=C/C3=CC=C(O3)C4=CC(=CC=C4)[N+](=O)[O-])O |
SMILES canónico |
C1=CC=C2C=C(C(=CC2=C1)C(=O)NN=CC3=CC=C(O3)C4=CC(=CC=C4)[N+](=O)[O-])O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


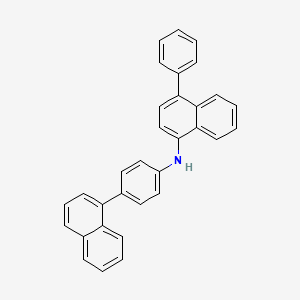
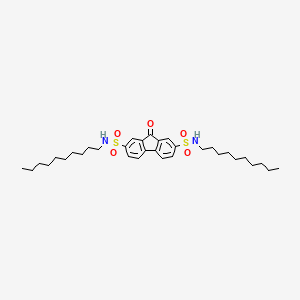
![N-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-N-(naphthalen-2-yl)acetamide](/img/structure/B11708766.png)
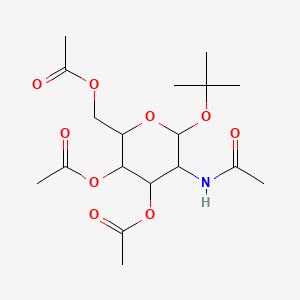
![3-[4-(Hexyloxy)phenyl]-5-nonyl-1,2,4-oxadiazole](/img/structure/B11708775.png)
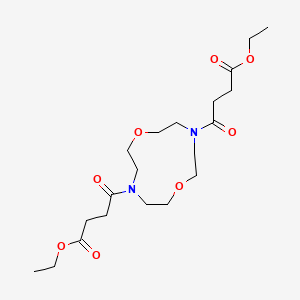
![N-(2,2,2-Trichloro-1-{[(2-methoxy-5-nitrophenyl)carbamothioyl]amino}ethyl)nonanamide](/img/structure/B11708782.png)
![3-benzyl-7-({(2Z)-2-[2-(2,4-dinitrophenyl)hydrazinylidene]-2-phenylethyl}oxy)-4-methyl-2H-chromen-2-one](/img/structure/B11708789.png)
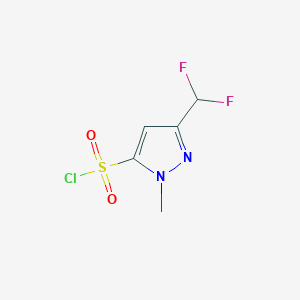
![2-chloro-N-[2-(phenylcarbamoyl)phenyl]benzamide](/img/structure/B11708797.png)
![ethyl 4-[(2E)-2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinyl]benzoate](/img/structure/B11708805.png)
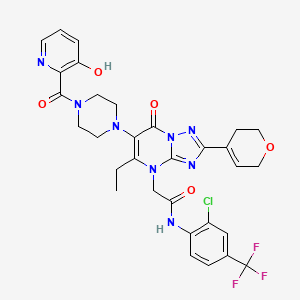

![N~1~-[(E)-(2-methoxyphenyl)methylidene]-1H-tetrazole-1,5-diamine](/img/structure/B11708823.png)
